No Publicly Available Quantitative Biological Activity Data for this Compound; Differentiation is Currently Limited to Structural and Computed Physicochemical Parameters
As of the search date, no peer-reviewed research articles or patents containing quantitative biological activity (IC50, Ki, EC50, etc.) for 3-methyl-6-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine were identified [1]. BindingDB entry BDBM50247349 (CHEMBL4072005), which shares the same molecular formula, reports an EC50 of 1,300 nM against PRMT3, but the registered SMILES for that entry (c1cc2cnccc2cc1NC(=O)NCC(=O)N3CCCC3) does not correspond to the target compound's structure, indicating a database misassignment [2]. Consequently, the only verifiable differentiation dimensions are structural features and computed physicochemical properties derived from PubChem [1].
| Evidence Dimension | Publicly available quantitative bioactivity data |
|---|---|
| Target Compound Data | No experimental IC50, Ki, or EC50 values identified in peer-reviewed literature or patents |
| Comparator Or Baseline | Not applicable – no comparator with head-to-head data available |
| Quantified Difference | Cannot be determined |
| Conditions | Systematic literature and database search across PubMed, PubChem, ChEMBL, BindingDB, and patent repositories (search date: 2026-04-28) |
Why This Matters
Procurement decisions cannot be based on comparative potency, selectivity, or ADME arguments for this compound until primary pharmacological data are disclosed.
- [1] PubChem. (2025). Compound Summary for CID 91627446: 3-Methyl-6-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine. National Center for Biotechnology Information. View Source
- [2] BindingDB. (2025). Entry BDBM50247349 (CHEMBL4072005). Affinity Data: EC50 1.30E+3 nM for PRMT3. View Source
